molecular formula C14H14ClN3O3 B15205052 Methyl 5-chloro-3-(3-ethylureido)isoquinoline-8-carboxylate

Methyl 5-chloro-3-(3-ethylureido)isoquinoline-8-carboxylate

Cat. No.: B15205052
M. Wt: 307.73 g/mol
InChI Key: PDLORLYOAVZPFL-UHFFFAOYSA-N
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Description

Methyl 5-chloro-3-(3-ethylureido)isoquinoline-8-carboxylate is a synthetic organic compound with the molecular formula C14H14ClN3O3 and a molecular weight of 307.73 g/mol . This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-3-(3-ethylureido)isoquinoline-8-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Methyl 5-chloro-3-(3-ethylureido)isoquinoline-8-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols can replace the chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Scientific Research Applications

Methyl 5-chloro-3-(3-ethylureido)isoquinoline-8-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a probe to study cellular processes and pathways.

    Industrial Applications: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-3-(3-ethylureido)isoquinoline-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-chloro-3-(3-methylureido)isoquinoline-8-carboxylate
  • Methyl 5-chloro-3-(3-phenylureido)isoquinoline-8-carboxylate
  • Methyl 5-chloro-3-(3-isopropylureido)isoquinoline-8-carboxylate

Uniqueness

Methyl 5-chloro-3-(3-ethylureido)isoquinoline-8-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-ethylureido group can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C14H14ClN3O3

Molecular Weight

307.73 g/mol

IUPAC Name

methyl 5-chloro-3-(ethylcarbamoylamino)isoquinoline-8-carboxylate

InChI

InChI=1S/C14H14ClN3O3/c1-3-16-14(20)18-12-6-9-10(7-17-12)8(13(19)21-2)4-5-11(9)15/h4-7H,3H2,1-2H3,(H2,16,17,18,20)

InChI Key

PDLORLYOAVZPFL-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NC1=CC2=C(C=CC(=C2C=N1)C(=O)OC)Cl

Origin of Product

United States

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